molecular formula C16H15N3O6 B2658354 N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899743-72-7

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2658354
CAS No.: 899743-72-7
M. Wt: 345.311
InChI Key: MIEWEWBYGNSMTA-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that features both dimethoxyphenyl and nitrophenyl groups attached to an oxalamide core

Preparation Methods

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can be compared with similar compounds, such as:

    N1-(3,4-dimethoxyphenyl)-N2-(4-methoxyphenyl)oxalamide: This compound has a methoxy group instead of a nitro group, which may result in different chemical and biological properties.

    N1-(3,4-dimethoxyphenyl)-N2-(4-aminophenyl)oxalamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-13-8-5-11(9-14(13)25-2)18-16(21)15(20)17-10-3-6-12(7-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEWEWBYGNSMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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